molecular formula C3H7NO3 B12417685 L-Serine-15N,d3

L-Serine-15N,d3

Cat. No.: B12417685
M. Wt: 109.10 g/mol
InChI Key: MTCFGRXMJLQNBG-KIYJLCFFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Serine-15N,d3 is a non-essential amino acid that has been isotopically labeled with nitrogen-15 and deuterium. This compound plays a crucial role in protein synthesis and other metabolic functions. The isotopic labeling makes it particularly useful in various research applications, including nuclear magnetic resonance (NMR) studies, where it helps in probing the structure, dynamics, and binding of biological macromolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of L-Serine-15N involves several steps. One method includes using sodium nitrite-15N and diethyl malonate as starting materials to synthesize acetamino-diethyl malonate-15N. This intermediate is then used to synthesize N-acetyl-DL-serine-15N, which is subsequently separated using an enzyme method to obtain L-Serine-15N .

Industrial Production Methods

Industrial production of L-Serine-15N,d3 typically involves the incorporation of stable heavy isotopes of hydrogen (deuterium) and nitrogen (nitrogen-15) into the serine molecule. This process is often carried out in specialized facilities equipped to handle isotopic labeling and ensure high purity and isotopic enrichment .

Chemical Reactions Analysis

Types of Reactions

L-Serine-15N,d3 undergoes various chemical reactions, including:

    Oxidation: L-Serine can be oxidized to form hydroxypyruvate.

    Reduction: It can be reduced to form 3-phosphoglycerate.

    Substitution: It can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Various nucleophiles can be used for substitution reactions under mild conditions.

Major Products

    Oxidation: Hydroxypyruvate

    Reduction: 3-Phosphoglycerate

    Substitution: Various serine derivatives depending on the nucleophile used

Scientific Research Applications

L-Serine-15N,d3 has a wide range of scientific research applications:

Mechanism of Action

L-Serine-15N,d3 exerts its effects primarily through its role in protein synthesis and cellular proliferation. It acts as a precursor to crucial molecules required for these processes. In the central nervous system, L-Serine is involved in the formation of sphingolipids, which are essential for neural differentiation and survival. It also activates glycine receptors and upregulates peroxisome proliferator-activated receptor gamma (PPAR-γ), leading to neurotransmitter synthesis, neuroprotection, and anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Serine-15N,d3 is unique due to its specific isotopic labeling, which makes it particularly useful for studying protein synthesis and metabolic pathways in detail. Its ability to be incorporated into proteins and other biomolecules allows for precise tracking and analysis in various research fields .

Properties

Molecular Formula

C3H7NO3

Molecular Weight

109.10 g/mol

IUPAC Name

(2S)-2-(15N)azanyl-2,3,3-trideuterio-3-hydroxypropanoic acid

InChI

InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1/i1D2,2D,4+1

InChI Key

MTCFGRXMJLQNBG-KIYJLCFFSA-N

Isomeric SMILES

[2H][C@@](C(=O)O)(C([2H])([2H])O)[15NH2]

Canonical SMILES

C(C(C(=O)O)N)O

Origin of Product

United States

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